molecular formula C13H16ClNO2 B12618862 4-[(4-Chlorophenyl)methyl]piperidine-1-carboxylic acid CAS No. 916134-90-2

4-[(4-Chlorophenyl)methyl]piperidine-1-carboxylic acid

Cat. No.: B12618862
CAS No.: 916134-90-2
M. Wt: 253.72 g/mol
InChI Key: LVAFLXXVNCCPBQ-UHFFFAOYSA-N
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Description

4-[(4-Chlorophenyl)methyl]piperidine-1-carboxylic acid is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Chlorophenyl)methyl]piperidine-1-carboxylic acid typically involves the reaction of 4-chlorobenzyl chloride with piperidine, followed by carboxylation. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The carboxylation step can be achieved using carbon dioxide under high pressure or by using a carboxylating agent like chloroformic acid .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactions to enhance efficiency and yield. The use of catalysts, such as palladium or nickel, can also be employed to improve the reaction rates and selectivity. Additionally, solvent-free or green chemistry approaches are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Chlorophenyl)methyl]piperidine-1-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidines, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-[(4-Chlorophenyl)methyl]piperidine-1-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-Chlorophenyl)methyl]piperidine-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Chlorophenyl)methyl]piperidine-1-carboxylic acid is unique due to the presence of both the chlorobenzyl and piperidine moieties, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

916134-90-2

Molecular Formula

C13H16ClNO2

Molecular Weight

253.72 g/mol

IUPAC Name

4-[(4-chlorophenyl)methyl]piperidine-1-carboxylic acid

InChI

InChI=1S/C13H16ClNO2/c14-12-3-1-10(2-4-12)9-11-5-7-15(8-6-11)13(16)17/h1-4,11H,5-9H2,(H,16,17)

InChI Key

LVAFLXXVNCCPBQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=C(C=C2)Cl)C(=O)O

Origin of Product

United States

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